molecular formula C10H9F3O3 B14769331 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde

4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14769331
M. Wt: 234.17 g/mol
InChI Key: IYDDXECYISRDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-dimethoxybenzaldehyde with trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of methoxy and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular responses .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 4,5-Dimethoxybenzaldehyde

Comparison: 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

4,5-dimethoxy-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H9F3O3/c1-15-8-3-6(5-14)7(10(11,12)13)4-9(8)16-2/h3-5H,1-2H3

InChI Key

IYDDXECYISRDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.